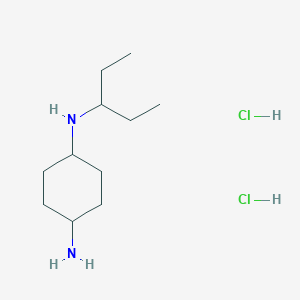

(1R*,4R*)-N1-(Pentan-3-yl)cyclohexane-1,4-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

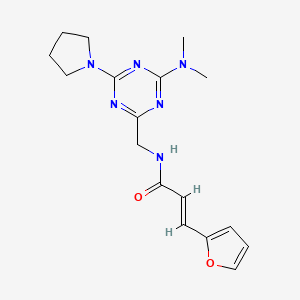

“(1R*,4R*)-N1-(Pentan-3-yl)cyclohexane-1,4-diamine dihydrochloride” is a chemical compound with the molecular formula C11H25ClN2 . It has a molecular weight of 220.79 . This compound is offered by various manufacturers for research purposes .

Molecular Structure Analysis

The molecular structure of “(1R*,4R*)-N1-(Pentan-3-yl)cyclohexane-1,4-diamine dihydrochloride” consists of a cyclohexane ring with two amine groups at the 1 and 4 positions. The pentan-3-yl group is attached to one of the nitrogen atoms .Applications De Recherche Scientifique

Asymmetric Henry Reactions

(Liu, Gou, & Li, 2014) described the use of novel chiral diamines, derived from trans-cyclohexane-1,2-diamine, in catalyzing asymmetric Henry reactions. These reactions are crucial for synthesizing beta-nitroalcohols with high yield and enantioselectivity. Such compounds are valuable intermediates in pharmaceutical and fine chemical synthesis, demonstrating the potential of cyclohexane diamine derivatives in asymmetric synthesis.

Oxidations of Alkanes

(Shul’pin, Süss-Fink, & Smith, 1999) discussed the oxidation of alkanes using a manganese(IV) complex, highlighting the transformation of simple hydrocarbons into more functionalized compounds. This research underscores the role of cyclohexane and related structures in developing oxidation reactions, which are fundamental in creating valuable chemical products from basic hydrocarbons.

Crystal Packing Interactions

(Lai, Mohr, & Tiekink, 2006) studied the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines. This investigation into molecular interactions and crystal engineering provides insights into how cyclohexane derivatives can influence the solid-state properties of materials, relevant for material science and drug formulation.

Catalysis and Stereochemical Regulation

Research on nickel(II) and copper(II) complexes of tetradentate unsymmetrical Schiff base ligands (Chattopadhyay et al., 2006) and efficient stereochemical regulation of octahedral cobalt(III) complexes (Yashiro et al., 1994) showcase the utility of cyclohexane diamine derivatives in fine-tuning the reactivity and selectivity of metal complexes in catalysis. These studies highlight the potential applications in synthesizing chiral molecules and in environmental remediation processes.

Orientations Futures

Propriétés

IUPAC Name |

4-N-pentan-3-ylcyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2.2ClH/c1-3-10(4-2)13-11-7-5-9(12)6-8-11;;/h9-11,13H,3-8,12H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWUQXIKGDYUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1CCC(CC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)

![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)

![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)

![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)

![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)

![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide](/img/structure/B2871759.png)